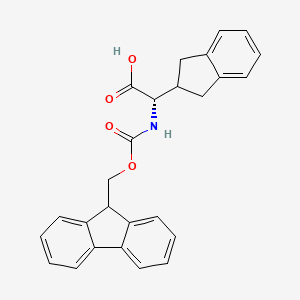

Fmoc-L-2-indanylglycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(2,3-dihydro-1H-inden-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)24(18-13-16-7-1-2-8-17(16)14-18)27-26(30)31-15-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h1-12,18,23-24H,13-15H2,(H,27,30)(H,28,29)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYYQWWELYJSEB-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CC2=CC=CC=C21)[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660674 | |

| Record name | (2S)-(2,3-Dihydro-1H-inden-2-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205526-39-2 | |

| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205526-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-(2,3-Dihydro-1H-inden-2-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-(2-indanyl)-L-glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Fmoc-L-2-indanylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-2-indanylglycine is a non-proteinogenic amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptide chains introduces a conformationally constrained indanyl moiety, which can significantly influence the peptide's secondary structure, stability, and biological activity. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for its seamless integration into standard Fmoc-based peptide synthesis protocols. This guide provides a comprehensive overview of the chemical properties, synthesis, and application of this compound for researchers in peptide chemistry and drug discovery.

Chemical and Physical Properties

This compound is typically a white to off-white powder. While experimentally determined data for some properties are not widely published, a summary of its key chemical and predicted physical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₃NO₄ | [PubChem][1] |

| Molecular Weight | 413.47 g/mol | [PubChem][1] |

| CAS Number | 205526-39-2 | [PubChem][1] |

| IUPAC Name | (2S)-2-(2,3-dihydro-1H-inden-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid | [PubChem][1] |

| Appearance | White to off-white powder | |

| Predicted Boiling Point | 656.8 ± 43.0 °C | [ChemBook][2] |

| Predicted Density | 1.298 ± 0.06 g/cm³ | [ChemBook][2] |

| Solubility | Generally soluble in common organic solvents used in peptide synthesis, such as DMF and NMP.[] |

Synonyms: Fmoc-(2-indanyl)-L-glycine, (S)-N-Fmoc-2-indanylglycine, Fmoc-L-β-indanylglycine, FMOC-(2-INDA)GLY-OH[1][4][5]

Experimental Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis. Below are generalized protocols for its incorporation into a growing peptide chain.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.

1. Resin Swelling:

-

Place the desired amount of resin (e.g., Rink Amide, Wang) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).

-

Allow the resin to swell for at least one hour at room temperature with gentle agitation.[6]

-

After swelling, drain the DMF.

2. Fmoc Deprotection:

-

Add a 20% (v/v) solution of piperidine in DMF to the swelled resin.

-

Agitate for 5-7 minutes and then drain the solution.[6]

-

Repeat the piperidine treatment for another 15-20 minutes and drain.[6]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc adduct.[6]

3. Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent such as HBTU (3-5 equivalents), and an additive like HOBt (3-5 equivalents) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to activate the amino acid.[6]

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature to facilitate coupling.[7]

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

4. Capping (Optional):

-

To block any unreacted amino groups, the resin can be treated with a capping solution, such as acetic anhydride and pyridine in DMF.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Protocol 2: HPLC Analysis of Peptides Containing this compound

This protocol provides a general method for the purity analysis of a crude peptide containing the this compound residue.

1. Sample Preparation:

-

Dissolve the lyophilized crude peptide in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA), to a concentration of approximately 1 mg/mL.[8]

-

Filter the sample through a 0.22 µm or 0.45 µm syringe filter.

2. HPLC Conditions:

-

HPLC System: An HPLC system equipped with a UV detector, a binary pump, and an autosampler.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[8]

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[8]

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[8]

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed. A starting point could be 5% to 95% B over 20-30 minutes.

-

Flow Rate: Typically 1.0 mL/min for an analytical column.

-

Detection: UV absorbance at 214-220 nm (for the peptide backbone) and 265 nm (characteristic absorbance for the Fmoc group).[8]

3. Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.

Mandatory Visualizations

Logical Workflow for Fmoc-SPPS

Caption: A simplified workflow for the incorporation of this compound in solid-phase peptide synthesis.

Experimental Workflow for HPLC Purification

Caption: A general workflow for the purification of peptides containing this compound using HPLC.

Role in Drug Discovery and Development

The incorporation of this compound into peptide sequences is a strategic approach in medicinal chemistry to enhance the therapeutic potential of peptides. The rigid indanyl group can pre-organize the peptide backbone into a specific conformation, which can lead to increased binding affinity and selectivity for a biological target. Furthermore, the non-natural structure of this amino acid can confer increased resistance to enzymatic degradation, thereby improving the in vivo half-life of the peptide drug candidate. While this compound itself is not known to be involved in signaling pathways, the peptides synthesized using this building block may be designed to modulate a wide range of biological processes.

Conclusion

This compound is a key building block for the synthesis of conformationally constrained peptides. Its use in Fmoc-based solid-phase peptide synthesis allows for the creation of novel peptide therapeutics with potentially improved pharmacological properties. This guide provides essential information for researchers to effectively utilize this compound in their peptide synthesis and drug discovery endeavors.

References

- 1. This compound | C26H23NO4 | CID 44784803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 205526-39-2 CAS MSDS (FMOC-(2-INDA)GLY-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 205526-39-2 CAS Manufactory [m.chemicalbook.com]

- 5. FMOC-(2-INDA)GLY-OH CAS#: 205526-39-2 • ChemWhat | 화학 및 생물학 데이터베이스 [chemwhat.kr]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of Fmoc-L-2-indanylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Fmoc-L-2-indanylglycine, a valuable building block in peptide synthesis and drug discovery. This document outlines the synthetic pathway, detailed experimental protocols, and key analytical data for this non-proteinogenic amino acid derivative.

Introduction

This compound, with the chemical formula C₂₆H₂₃NO₄ and a molecular weight of 413.47 g/mol , is a derivative of the amino acid glycine.[1] The presence of the bulky, hydrophobic 2-indanyl group introduces conformational constraints and specific steric interactions, making it a valuable component in the design of peptidomimetics and other bioactive molecules. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus allows for its straightforward incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.

Physicochemical and Analytical Data

A summary of the key physicochemical properties and analytical specifications for this compound is presented below. The high purity of this reagent is essential for its successful application in peptide synthesis, as impurities can lead to undesired side products and complicate the purification of the final peptide.

| Property | Value |

| CAS Number | 205526-39-2 |

| Molecular Formula | C₂₆H₂₃NO₄ |

| Molecular Weight | 413.47 g/mol |

| Appearance | White to off-white powder |

| Purity (HPLC) | ≥ 98% |

| Optical Rotation | [α]D²⁵ = +10 ± 2º (c=0.25 in MeOH) |

| Predicted Boiling Point | 656.8 ± 43.0 °C |

| Predicted Density | 1.298 ± 0.06 g/cm³ |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the preparation of the unprotected amino acid, L-2-indanylglycine, followed by the protection of the amino group with the Fmoc moiety.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of L-2-indanylglycine

The precursor, (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, is a non-proteinogenic amino acid. Its synthesis can be achieved through various methods, including the Strecker synthesis or asymmetric alkylation of a glycine enolate equivalent. For the purpose of this guide, we will assume the availability of L-2-indanylglycine as the starting material for the Fmoc protection step.

Step 2: Fmoc Protection of L-2-indanylglycine

This protocol describes a general procedure for the N-terminal protection of L-2-indanylglycine using 9-fluorenylmethyl chloroformate (Fmoc-Cl).

Materials:

-

L-2-indanylglycine

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve L-2-indanylglycine (1.0 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

-

Addition of Fmoc-Cl: Cool the solution to 0 °C in an ice bath. Slowly add a solution of Fmoc-Cl (1.1 equivalents) in dioxane dropwise with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with water.

-

Wash the aqueous phase with diethyl ether to remove any unreacted Fmoc-Cl.

-

Acidify the aqueous layer to a pH of 2-3 with 1 M HCl, which will cause the product to precipitate.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

-

Characterization of this compound

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. The following are the expected characterization data.

Characterization Workflow

Caption: Workflow for the purification and characterization of this compound.

Expected Analytical Data

| Analysis | Expected Results |

| ¹H NMR | The spectrum should show characteristic peaks for the Fmoc group (aromatic protons between 7.3-7.9 ppm, and protons of the fluorenyl bridge), the indanyl group (aromatic and aliphatic protons), and the α-proton of the glycine moiety. |

| ¹³C NMR | The spectrum should display the corresponding carbon signals for the Fmoc, indanyl, and glycine moieties, including the carbonyl carbons of the carboxyl and carbamate groups. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (e.g., [M+H]⁺ or [M+Na]⁺). |

| Melting Point | A sharp melting point range is indicative of high purity. |

| Optical Rotation | The specific rotation should be measured and compared to the literature value to confirm the enantiomeric purity. |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it to the calculated exact mass.

Melting Point Determination

-

Sample Preparation: Place a small amount of the dry, purified product in a capillary tube.

-

Instrumentation: Use a calibrated melting point apparatus.

-

Procedure: Heat the sample slowly and record the temperature range over which the solid melts.

Optical Rotation Measurement

-

Sample Preparation: Accurately prepare a solution of the compound of known concentration in a specified solvent (e.g., methanol).

-

Instrumentation: Use a polarimeter.

-

Procedure: Measure the angle of rotation of plane-polarized light at a specific wavelength (usually the sodium D-line, 589 nm) and temperature. Calculate the specific rotation using the appropriate formula.

Conclusion

This technical guide provides a framework for the synthesis and comprehensive characterization of this compound. The detailed protocols and expected analytical data will be a valuable resource for researchers in the fields of peptide chemistry, medicinal chemistry, and drug development, enabling the reliable preparation and quality control of this important synthetic building block. Adherence to these procedures will ensure the high purity required for its successful application in the synthesis of complex and biologically active peptides.

References

Fmoc-L-2-indanylglycine: A Constrained Amino Acid for Advanced Peptide and Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide-based therapeutics and drug discovery, the use of non-canonical amino acids has emerged as a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility. Among these, constrained amino acids, which restrict the peptide backbone's rotational freedom, are of particular interest for their ability to induce and stabilize specific secondary structures. Fmoc-L-2-indanylglycine, a derivative of glycine featuring a bulky indanyl moiety, is a prime example of such a constrained building block. Its incorporation into peptide sequences can enforce specific turns and folds, leading to enhanced binding affinity, selectivity, and resistance to enzymatic degradation. This technical guide provides a comprehensive overview of this compound, covering its synthesis, conformational properties, and its application in the design of bioactive peptides.

Physicochemical and Conformational Properties

This compound, with the chemical formula C26H23NO4 and a molecular weight of 413.47 g/mol , is a white to off-white powder.[1][2] The presence of the bulky, bicyclic indanyl group at the α-carbon significantly restricts the conformational freedom of the amino acid residue. This steric hindrance influences the allowable backbone dihedral angles, phi (φ) and psi (ψ), thereby predisposing the peptide chain to adopt specific secondary structures.

Conformational Constraints

Computational and biophysical studies have begun to elucidate the conformational landscape of peptides containing L-2-indanylglycine (Ing). Molecular dynamics simulations of tripeptides such as Ac-Ala-Ing-Ala-NH2 suggest that the indanyl side chain significantly limits the accessible regions of the Ramachandran plot. While precise, universally accepted phi/psi angles for L-2-indanylglycine are not yet established in a simple tabular format, the available data indicates a strong preference for conformations that minimize steric clashes between the indanyl group and the peptide backbone. This constrained nature makes it a valuable tool for designing conformationally ordered peptides.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C26H23NO4 | [1] |

| Molecular Weight | 413.47 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| IUPAC Name | (2S)-2-(2,3-dihydro-1H-inden-2-yl)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}acetic acid | [1] |

Synthesis and Incorporation into Peptides

The synthesis of this compound and its subsequent incorporation into peptide chains are critical steps for its application in drug discovery and materials science.

Synthesis of this compound

While a detailed, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the provided search results, the general synthesis of Fmoc-protected amino acids involves two key steps: the synthesis of the amino acid itself, followed by the protection of the alpha-amino group with the Fmoc moiety.

A plausible synthetic route for L-2-indanylglycine would likely involve the stereoselective amination of a suitable 2-indanone derivative. The subsequent Fmoc protection can be achieved by reacting the free amino acid with Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions.

Diagram 1: General Workflow for the Synthesis of Fmoc-Amino Acids

Caption: General workflow for synthesizing this compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is incorporated into peptide chains using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. However, due to its steric bulk, modifications to the standard coupling procedures may be necessary to ensure efficient and complete reactions.

Experimental Protocol: Incorporation of this compound into a Peptide Sequence

Materials:

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain. Wash the resin thoroughly with DMF.

-

Coupling of this compound:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours. Due to the steric hindrance of L-2-indanylglycine, a longer coupling time and/or double coupling may be necessary.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation: Filter the resin and precipitate the peptide by adding the TFA solution to cold diethyl ether.

-

Purification: Centrifuge to collect the crude peptide pellet, wash with cold ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagram 2: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound

Caption: Iterative cycle of Fmoc-SPPS for peptide elongation.

Applications in Drug Discovery and Design

The ability of this compound to induce specific, stable conformations in peptides makes it a valuable tool in drug discovery. By constraining the peptide backbone, researchers can design peptidomimetics with improved target affinity and specificity, as well as enhanced proteolytic stability.

While the direct impact of a peptide containing L-2-indanylglycine on a specific signaling pathway is not yet extensively documented in publicly available literature, the principles of constrained peptide design suggest its potential utility in modulating protein-protein interactions (PPIs) that are central to many signaling cascades. For instance, peptides designed to mimic or disrupt the binding interface of key signaling proteins, such as those in the Mitogen-Activated Protein Kinase (MAPK) pathway, could benefit from the conformational rigidity imparted by L-2-indanylglycine.

Diagram 3: Hypothetical Application in Modulating a Signaling Pathway

Caption: Hypothetical modulation of a signaling pathway by a constrained peptide.

In this hypothetical scenario, a peptide containing L-2-indanylglycine is designed to disrupt the interaction between two key proteins in a signaling cascade, thereby inhibiting downstream cellular responses. The conformational constraint provided by the indanyl moiety would be crucial for maintaining the peptide in its bioactive conformation, leading to potent and specific inhibition.

Conclusion

This compound is a valuable building block for the synthesis of conformationally constrained peptides. Its unique structural features offer a powerful tool for medicinal chemists and drug developers to design peptides with enhanced biological activity and improved pharmacokinetic properties. The detailed understanding of its conformational preferences and the optimization of its incorporation into peptide sequences will continue to expand its application in the development of novel therapeutics targeting a wide range of diseases. As research progresses, a more detailed picture of the specific phi/psi angle restrictions and the influence of L-2-indanylglycine-containing peptides on cellular signaling pathways will undoubtedly emerge, further solidifying its importance in the field of peptide science.

References

The Strategic Role of Fmoc-L-2-Indanylglycine in the Design of Advanced Peptidomimetics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Quest for Enhanced Peptide Therapeutics

Peptides have emerged as a promising class of therapeutic agents due to their high specificity, potency, and low toxicity. However, their clinical application is often hampered by inherent limitations such as poor metabolic stability, low bioavailability, and conformational flexibility, which can lead to reduced receptor affinity and selectivity. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a powerful strategy to overcome these drawbacks. A key approach in the design of peptidomimetics is the incorporation of non-natural, conformationally constrained amino acids.

This technical guide focuses on the pivotal role of Fmoc-L-2-indanylglycine, a bulky and conformationally restricted amino acid, in the development of next-generation peptidomimetics. The incorporation of the rigid indanyl moiety into a peptide backbone imparts significant structural constraints, leading to a more defined three-dimensional structure. This pre-organization can enhance binding affinity for biological targets, improve resistance to enzymatic degradation, and ultimately lead to peptidomimetics with superior therapeutic profiles.

This document provides a comprehensive overview of the synthesis, incorporation, and conformational impact of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel peptide-based therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in solid-phase peptide synthesis (SPPS).

| Property | Value | Source |

| IUPAC Name | (2S)-2-(2,3-dihydro-1H-inden-2-yl)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}acetic acid | [1] |

| CAS Number | 205526-39-2 | [1][2][3][4] |

| Molecular Formula | C₂₆H₂₃NO₄ | [1][3] |

| Molecular Weight | 413.5 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

| Solubility | Soluble in DMF, NMP, and other polar organic solvents | |

| Storage | 0-8°C | [2] |

The Role of the Indanyl Moiety in Conformational Control

The defining feature of L-2-indanylglycine is its bulky, bicyclic indanyl side chain. This rigid structure significantly restricts the conformational freedom of the peptide backbone in its vicinity. Unlike flexible, linear side chains, the indanyl group limits the accessible Ramachandran space (φ and ψ angles) of the amino acid residue.

This conformational constraint can be strategically employed to:

-

Induce and Stabilize Secondary Structures: The incorporation of L-2-indanylglycine can promote the formation of specific secondary structures, such as β-turns and helical motifs, which are often crucial for receptor recognition and binding.

-

Enhance Binding Affinity: By pre-organizing the peptide into a bioactive conformation, the entropic penalty upon binding to a receptor is reduced, leading to a higher binding affinity.

-

Improve Proteolytic Stability: The steric hindrance provided by the bulky indanyl group can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptidomimetic.

Computational and biophysical studies, including 1D ¹H-NMR, have suggested that the incorporation of 2-indanyl-l-glycine (Ing) leads to more conformationally ordered peptide structures in solution.[5]

Experimental Protocols: Incorporation of this compound via SPPS

The incorporation of this compound into a peptide sequence is typically achieved through standard solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. However, due to the steric bulk of the indanyl group, optimization of coupling conditions may be necessary to ensure efficient and complete reaction.

Materials and Reagents

-

This compound

-

Pre-loaded resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin)

-

Fmoc-protected amino acids

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM, peptide synthesis grade)

-

Deprotection Reagent: 20% Piperidine in DMF (v/v)

-

Coupling Reagents:

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIC (N,N'-Diisopropylcarbodiimide)

-

-

Additives: HOBt (Hydroxybenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage Cocktail: e.g., Reagent K (TFA/Thioanisole/Water/Phenol/EDT; 82.5:5:5:5:2.5) or TFA/TIS/Water (95:2.5:2.5)

-

Cold diethyl ether

General SPPS Workflow

Detailed Protocol for this compound Coupling

This protocol outlines the manual coupling of this compound. Automated synthesizers can also be programmed with similar parameters.

-

Resin Preparation:

-

Swell the appropriate resin in DMF for at least 30 minutes in a reaction vessel.

-

Perform Fmoc deprotection of the N-terminal amino group of the resin-bound peptide using 20% piperidine in DMF. This is typically a two-step process: a short treatment of 1-2 minutes followed by a longer treatment of 10-15 minutes.

-

Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene adduct.

-

-

Activation and Coupling of this compound:

-

In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading), a coupling agent such as HATU (1.95 equivalents), and a base like DIPEA (4 equivalents) in DMF.

-

Allow the activation to proceed for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of the indanyl group, a longer coupling time or double coupling may be necessary.

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling step (double coupling) should be performed with a fresh solution of activated this compound.

-

-

Post-Coupling Wash:

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

-

-

Chain Elongation:

-

Proceed to the next Fmoc deprotection and coupling cycle for the subsequent amino acid in the sequence.

-

Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.

-

Treat the dry resin with a cleavage cocktail (e.g., Reagent K or a TFA/TIS/Water mixture) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

-

Dry the final peptide pellet under vacuum.

Purification and Characterization

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (MS) to confirm the correct molecular weight and by analytical HPLC to determine its purity.

Application in Targeting Signaling Pathways

Peptidomimetics containing conformationally constrained amino acids like L-2-indanylglycine are valuable tools for modulating protein-protein interactions (PPIs) that are central to many signaling pathways implicated in disease. For example, the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in cancer, is a prime target for such peptidomimetics.

A peptidomimetic incorporating L-2-indanylglycine can be designed to mimic the binding epitope of a natural ligand or a dimerization interface of a receptor like EGFR. The conformational rigidity imposed by the indanyl group can lock the peptidomimetic into a conformation that binds with high affinity to the receptor, thereby acting as an antagonist and blocking the downstream signaling cascade that leads to cell proliferation and survival.

Quantitative Data and Structure-Activity Relationships

The impact of incorporating L-2-indanylglycine on the biological activity of a peptide is quantified through various in vitro assays. The data obtained is crucial for establishing structure-activity relationships (SAR) and for guiding the optimization of lead compounds.

The following table provides a template for summarizing such quantitative data. While specific data for a single peptidomimetic containing L-2-indanylglycine is not publicly available in a consolidated format, this table represents the typical data that would be generated and analyzed.

| Peptide Sequence | Modification | Receptor Binding Affinity (IC₅₀, nM) | Functional Activity (EC₅₀ or IC₅₀, nM) | Serum Stability (t₁/₂, min) |

| Native Peptide | - | Value | Value | Value |

| Peptide 1 | L-2-Indanylglycine at Position X | Value | Value | Value |

| Peptide 2 | Phenylalanine at Position X | Value | Value | Value |

| Peptide 3 | Alanine at Position X | Value | Value | Value |

Note: The values in this table are placeholders and are intended to illustrate the type of data that would be collected.

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced peptidomimetics. Its ability to impart conformational constraint on the peptide backbone allows for the rational design of molecules with enhanced biological activity, improved metabolic stability, and superior therapeutic potential. The protocols and concepts outlined in this guide provide a solid foundation for researchers to leverage the unique properties of this non-natural amino acid in their drug discovery and development efforts. As the field of peptide therapeutics continues to evolve, the strategic use of conformationally constrained amino acids like L-2-indanylglycine will undoubtedly play a crucial role in the creation of novel and effective medicines.

References

- 1. In vivo studies of a peptidomimetic that targets EGFR dimerization in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A grafted peptidomimetic for EGFR heterodimerization inhibition: implications in NSCLC models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimized coupling protocols for the incorporation of cys derivatives during Fmoc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of conformationally constrained peptides: from model compounds to bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Conformational Analysis of L-2-Indanylglycine Containing Peptides

Executive Summary: The incorporation of non-coded amino acids (NCAAs) into peptide sequences is a cornerstone of modern drug discovery, offering a pathway to fine-tune pharmacological properties such as stability, bioavailability, and receptor affinity. L-2-indanylglycine (Ing), a Cα-substituted aromatic NCAA, is a particularly noteworthy building block due to its conformationally constrained and sterically hindered nature.[1] Understanding the structural impact of this residue is critical for the rational design of peptide therapeutics. This guide provides an in-depth overview of the core experimental and computational methodologies used to elucidate the conformational landscape of L-2-indanylglycine-containing peptides, targeted at researchers, scientists, and drug development professionals.

Introduction to L-2-Indanylglycine in Peptide Design

L-2-indanylglycine is an aromatic amino acid characterized by a rigid indanyl group attached to the α-carbon. This unique structure imparts significant steric hindrance and conformational constraints, influencing the local and global folding of a peptide chain.[1] Unlike flexible residues such as glycine, which can adopt a wide range of backbone dihedral angles (φ, ψ), L-2-indanylglycine restricts this conformational freedom. This restriction can be strategically exploited to stabilize specific secondary structures, such as helices or turns, which are often essential for biological activity. The systematic study of such NCAAs is crucial for designing peptides with optimized architectures for a range of therapeutic applications, including antimicrobial, antiviral, and immunomodulatory agents.[1]

Core Methodologies for Conformational Analysis

A multi-faceted approach combining synthesis, biophysical techniques, and computational modeling is essential for a thorough conformational analysis.

-

Solid-Phase Peptide Synthesis (SPPS): This is the standard method for chemically synthesizing peptides. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed to sequentially add amino acids, including specialized ones like Fmoc-L-2-indanylglycine, onto a solid resin support.

-

Circular Dichroism (CD) Spectroscopy: A rapid and powerful technique for assessing the overall secondary structure content of a peptide in solution. Far-UV CD spectra can distinguish between α-helical, β-sheet, turn, and random coil conformations based on characteristic spectral signatures, such as negative bands at 208 and 222 nm for helical structures.[1] The influence of different solvent environments on peptide folding can be systematically evaluated.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the premier technique for determining the three-dimensional structure and dynamics of peptides in solution at atomic resolution.[3][4] Key NMR parameters used in conformational analysis include:

-

Chemical Shift Index (CSI): The deviation of CαH proton chemical shifts from random coil values serves as a reliable indicator of secondary structure.[1]

-

Nuclear Overhauser Effect (NOE): Provides through-space distance restraints between protons that are close in space (< 5 Å), which are fundamental for calculating 3D structures.[5]

-

J-coupling Constants: Relate to dihedral angles and provide crucial angular restraints for defining the peptide backbone and side-chain conformations.[5]

-

-

Computational Modeling: Molecular dynamics (MD) simulations and computational modeling complement experimental data by providing a dynamic view of the peptide's conformational space.[6] These methods can be used to refine experimental structures, predict conformational propensities, and explore the energetic landscape of different folded states.[1][7]

Experimental Protocols

Detailed and rigorous experimental procedures are paramount for obtaining high-quality, reproducible data.

Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

-

Resin Selection and Swelling: Start with a suitable resin (e.g., Rink Amide MBHA for C-terminal amides). Swell the resin in a solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.[8]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the last coupled amino acid using a 20% solution of piperidine in DMF for 10-20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Activate the incoming Fmoc-protected amino acid (e.g., this compound) with a coupling reagent like TBTU/HOBt in the presence of a base such as N,N-diisopropylethylamine (DIPEA).[9] Add the activated amino acid to the resin and allow the reaction to proceed for 1-2 hours.

-

Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative test like the Kaiser (ninhydrin) test.[9] After completion, wash the resin extensively with DMF and dichloromethane (DCM).

-

Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIPS) and water (e.g., 95% TFA, 2.5% H₂O, 2.5% TIPS).[8]

-

Purification and Verification: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the final product's identity and purity via mass spectrometry.[8]

Protocol for Circular Dichroism (CD) Spectroscopy

-

Sample Preparation: Prepare peptide stock solutions in a suitable buffer (e.g., phosphate-buffered saline, PBS) or solvent (e.g., water, methanol).[1] Determine the precise concentration using UV absorbance or other quantitative methods. Prepare final samples at a concentration typically between 20-100 µM.

-

Instrument Setup: Use a calibrated CD spectrometer. Set the scanning wavelength range, typically from 190 to 260 nm for far-UV analysis. Set other parameters such as bandwidth, scan speed, and response time.

-

Data Acquisition: Record the CD spectra at a controlled temperature (e.g., 25 °C) in a quartz cuvette with a short path length (e.g., 1 mm).[1] Acquire a baseline spectrum of the solvent/buffer alone and subtract it from the peptide spectrum.

-

Solvent Titration (Optional): To assess conformational stability and propensities, record spectra in the presence of various co-solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), which are known to promote helical structures.[1][2]

-

Data Conversion: Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) to normalize for concentration, path length, and the number of residues.

Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve the purified, lyophilized peptide in a deuterated solvent (e.g., CD₃OD, D₂O) to a final concentration in the range of 0.2–2 mM.[1] Add a chemical shift reference standard if necessary.

-

1D ¹H-NMR Acquisition: Record a one-dimensional proton NMR spectrum to get an initial assessment of the peptide's folding and purity. A good dispersion of chemical shifts, particularly in the amide region, suggests an ordered conformation.[1]

-

2D NMR Experiments: Acquire a suite of two-dimensional NMR experiments to assign proton and carbon resonances and obtain structural restraints. Common experiments include:

-

TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing inter-proton distance restraints.[5]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons for resonance assignment.

-

-

Data Analysis:

-

Resonance Assignment: Use the combination of 2D spectra to assign all possible proton and carbon signals to specific atoms in the peptide sequence.

-

Structural Restraint Generation: Integrate NOESY cross-peaks to generate a list of upper-limit distance restraints. Measure J-coupling constants to derive dihedral angle restraints.

-

Structure Calculation: Use software packages like CYANA, CNS, or XPLOR-NIH to calculate an ensemble of 3D structures that satisfy the experimental restraints.[5]

-

Conformational Landscape of L-2-Indanylglycine Peptides

Studies on model peptides have demonstrated that incorporating L-2-indanylglycine (Ing) significantly influences the resulting conformation. When compared to other Cα-substituted aromatic NCAAs like 4-benzoyl-L-phenylalanine (Bpa) and 2-aminoindane-2-carboxylic acid (Aic), Ing shows distinct conformational preferences.

Biophysical studies using CD and NMR spectroscopy on model tripeptides and 18-mer helical peptides indicate that the presence of Ing promotes a more ordered structure in solution compared to less constrained residues.[1] The chemical shift dispersion observed in ¹H-NMR spectra of Ing-containing peptides is a strong indicator of a well-defined, ordered nature in solution.[1]

| Feature | Alanine (Ala) | Proline (Pro) | L-2-Indanylglycine (Ing) |

| Flexibility | High | Constrained (φ fixed) | Highly Constrained |

| Steric Hindrance | Low | Moderate | High |

| Observed Effect on Model Peptides | Serves as a helical reference | Known as a "helix breaker" under general conditions | Promotes ordered structures, enhances helical propensity |

| NMR Chemical Shift Dispersion | Moderate | Varies | High (indicative of ordering) |

Table 1: Comparative conformational effects of Alanine, Proline, and L-2-Indanylglycine in peptide sequences, based on findings from comparative studies.[1]

Key Workflows and Relationships

Visualizing the experimental and logical flows is crucial for understanding the process of conformational analysis. The following diagrams, rendered using DOT language, illustrate these workflows.

Caption: General workflow for the conformational analysis of synthetic peptides.

Caption: Step-by-step workflow for NMR-based peptide structure determination.

Caption: Logical relationship showing how L-2-indanylglycine influences peptide structure.

References

- 1. Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational studies of a synthetic peptide corresponding to the repeat motif of C hordein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]

- 6. High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations [mdpi.com]

- 7. vu.dspaces.org [vu.dspaces.org]

- 8. Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

exploring the structural impact of Fmoc-L-2-indanylglycine

An In-depth Technical Guide to the Structural Impact of Fmoc-L-2-indanylglycine

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-Fmoc-L-2-indanylglycine is a synthetic amino acid derivative that serves as a pivotal building block in modern peptide synthesis and drug development.[1] Its defining feature, a bulky and rigid indanyl side chain, introduces significant conformational constraints into peptide backbones. This guide explores the structural impact of incorporating this compound into peptide sequences, detailing its physicochemical properties, its role in solid-phase peptide synthesis (SPPS), and its applications in designing peptides with enhanced stability and specific secondary structures. This document provides detailed experimental protocols and visual workflows to aid researchers in leveraging this compound for the development of novel peptide-based therapeutics.[1]

Physicochemical Properties

This compound is a derivative of glycine protected at its amino terminus by a 9-fluorenylmethoxycarbonyl (Fmoc) group.[2] The Fmoc group is base-labile, making it central to many solid-phase peptide synthesis strategies.[3][4] The compound is typically a white to off-white powder soluble in polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM), which are commonly used in SPPS.[4][5]

| Property | Value | Source |

| CAS Number | 205526-39-2 | [1][2][6][7] |

| Molecular Formula | C₂₆H₂₃NO₄ | [2][6] |

| Molecular Weight | 413.47 g/mol | [2][8] |

| Boiling Point (Predicted) | 656.8 ± 43.0 °C | [9] |

| Density (Predicted) | 1.298 ± 0.06 g/cm³ | [9] |

| pKa (Predicted) | 3.80 ± 0.10 | [9] |

| Purity (Typical) | ≥ 98% (HPLC) | [1][8] |

Core Structural Impact and Conformational Effects

The primary value of this compound in peptide design lies in the structural rigidity conferred by its indanyl side chain. Unlike the flexible side chains of natural amino acids, the fused ring system of the indanyl group introduces significant steric hindrance, which has profound effects on the local and global conformation of a peptide.

-

Conformational Restriction: The bulky indanyl moiety restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This limitation reduces the number of accessible conformations, guiding the peptide to adopt a more defined three-dimensional structure.[10] This principle is crucial in protein engineering and the design of peptidomimetics.[1]

-

Induction of Secondary Structures: By locking the backbone into specific angles, the indanyl group can stabilize secondary structures such as β-turns and helices. The ability to enforce a particular fold is a key strategy in designing peptides with high receptor-binding affinity and specificity.[10]

-

Enhanced Enzymatic Stability: Natural peptides are often susceptible to rapid degradation by proteases. The unnatural structure of the indanyl side chain can sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's in vivo half-life—a critical attribute for therapeutic candidates.[11][12]

The logical flow from the chemical structure to its functional impact is illustrated in the diagram below.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a monomer in Fmoc-based SPPS, the most common method for chemically synthesizing peptides.[13] The synthesis proceeds from the C-terminus to the N-terminus by iteratively adding protected amino acid residues to a growing chain anchored on an insoluble resin support.[3]

The general workflow for incorporating an amino acid like this compound involves a two-stage cycle:

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a mild base, typically a solution of 20% piperidine in DMF. This exposes a free primary amine.[4][14]

-

Coupling: The carboxylic acid of the incoming this compound is activated using a coupling agent (e.g., HBTU, HATU) and then reacted with the free amine on the resin-bound chain to form a new peptide bond.[15][16]

This cycle is repeated for each amino acid in the desired sequence.

Experimental Protocols

The following protocols provide a generalized methodology for the use of this compound in a manual SPPS workflow.

Protocol 1: Coupling of this compound

This protocol describes the coupling of this compound onto a resin with a free N-terminal amine.

Reagents & Materials:

-

Peptide-resin with a free amine

-

This compound

-

Coupling Agent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, 2,4,6-Collidine)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Preparation: Ensure the peptide-resin has undergone Fmoc deprotection and has been thoroughly washed with DMF to remove residual piperidine.[15]

-

Activation Solution: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and an equivalent amount of the coupling agent in DMF.

-

Add the base (6-10 equivalents) to the activation solution and mix for 1-2 minutes.[14]

-

Coupling Reaction: Add the activation solution to the synthesis vessel containing the resin. Agitate the mixture using nitrogen bubbling or mechanical shaking for 1-4 hours at room temperature.

-

Monitoring: To confirm completion, a small sample of resin beads can be tested using a qualitative ninhydrin test. A negative result (beads remain colorless) indicates a complete reaction.

-

Washing: Once the reaction is complete, drain the vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Fmoc Group Deprotection

This protocol details the removal of the N-terminal Fmoc protecting group.

Reagents & Materials:

-

Fmoc-protected peptide-resin

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

DMF for washing

Procedure:

-

Swell Resin: Swell the Fmoc-protected peptide-resin in DMF for approximately 30 minutes.[4]

-

Deprotection: Drain the DMF and add the deprotection solution to the resin. Agitate the mixture for 5-20 minutes at room temperature. A second treatment may be performed to ensure complete deprotection.[4]

-

Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.[14]

Protocol 3: Peptide Cleavage and Purity Assessment

This protocol provides a general method for cleaving the final peptide from the resin and assessing its purity via HPLC.

Reagents & Materials:

-

Final peptide-resin

-

Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane)

-

Cold diethyl ether

-

HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

-

Cleavage: Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes side-chain protecting groups.[16]

-

Precipitation: Filter the cleavage mixture to remove the resin beads and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude product under vacuum.

-

Purity Analysis (HPLC):

-

Dissolve a small amount of the crude peptide in a suitable solvent (e.g., a mixture of Mobile Phase A and B).

-

Inject the sample onto a reversed-phase C18 column.

-

Elute the peptide using a linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes.

-

Monitor the elution profile using UV detection at 220 nm (for the peptide backbone). Purity is determined by the relative area of the main product peak.[4]

-

The overall synthesis and purification workflow is summarized below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Automated Peptide Synthesizers [peptidemachines.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C26H23NO4 | CID 44784803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. 205526-39-2 CAS Manufactory [m.chemicalbook.com]

- 9. 205526-39-2 CAS MSDS (FMOC-(2-INDA)GLY-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Conformational effects of C(alpha,alpha)-dipropargylglycine as a constrained residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. Advances in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

A Technical Guide to the Application of Fmoc-L-2-Indanylglycine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-L-2-indanylglycine is a conformationally restricted, non-proteinogenic amino acid that serves as a valuable building block in modern peptidomimetic and drug design. Its rigid indanyl moiety offers a strategic tool to enforce specific backbone torsions in peptides, thereby enhancing metabolic stability, receptor affinity, and selectivity. This technical guide explores the core applications of this compound in drug discovery, with a particular focus on its potential role in the development of inhibitors for protein aggregation diseases, such as transthyretin (TTR) amyloidosis. This document provides an overview of the underlying principles, detailed experimental protocols for peptide synthesis and relevant biological assays, and quantitative data from analogous compounds to illustrate the impact of conformational constraint on therapeutic potential.

Introduction: The Role of Conformational Constraint in Peptide Drug Design

Natural peptides, while exhibiting high potency and specificity, are often limited as therapeutic agents due to poor metabolic stability and low oral bioavailability. A key strategy to overcome these limitations is the incorporation of unnatural amino acids that introduce conformational constraints.[1][2] this compound (Figure 1) is a prime example of such a building block.

-

Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amine, making it perfectly suited for standard solid-phase peptide synthesis (SPPS).[3]

-

L-2-Indanyl Side Chain: The defining feature is the indanyl group, a bicyclic hydrocarbon structure. This bulky and rigid side chain restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) angles. This constraint can lock a peptide into its bioactive conformation, leading to enhanced binding affinity for its biological target and increased resistance to proteolytic degradation.[1][4]

Core Application: Inhibition of Transthyretin (TTR) Amyloidogenesis

A promising application for peptides containing conformationally restricted amino acids like L-2-indanylglycine is the inhibition of protein aggregation, a pathological hallmark of numerous amyloid diseases.[5] One such disease is transthyretin amyloidosis (ATTR), caused by the dissociation of the TTR tetramer into monomers, which then misfold and aggregate into amyloid fibrils.[6][7] These fibrils deposit in organs, particularly the heart and nerves, leading to progressive organ dysfunction.[5]

Peptide-based inhibitors have been designed to target and cap the ends of growing amyloid fibrils, preventing further monomer addition—a process known as "seeding".[3][8] The incorporation of rigid moieties like the indanyl group is hypothesized to enhance the binding of these peptide inhibitors to the amyloid fibril surface. A US patent lists this compound as a potential building block for peptide inhibitors designed to block TTR aggregation.[9]

Pathogenesis of Transthyretin Amyloidosis

The progression from a functional TTR protein to toxic amyloid deposits involves several key steps, which represent potential targets for therapeutic intervention. The process is outlined in the diagram below.

Quantitative Data: Efficacy of Constrained Peptide Inhibitors

While specific quantitative data for TTR inhibitors containing L-2-indanylglycine are not yet available in peer-reviewed literature, studies on analogous peptide inhibitors demonstrate the potency of this therapeutic strategy. The peptide inhibitor TabFH2 , designed to cap the amyloid-driving F and H strands of TTR, effectively inhibits both TTR aggregation and amyloid seeding.[3][8]

| Inhibitor | Assay Type | Target | Metric | Value | Reference |

| TabFH2 | TTR Aggregation (Unseeded) | Wild-Type TTR | Approx. IC₅₀ | ~10 µM | [3][8] |

| TabFH2 | Amyloid Seeding Inhibition | WT TTR + ATTR-D38A seeds | Approx. IC₅₀ | ~25 µM | [3] |

Table 1: Representative inhibitory concentrations for the TTR peptide inhibitor TabFH2. Values are estimated from published dose-response curves.

The data shows that peptide inhibitors can block fibril formation at micromolar concentrations. The incorporation of conformationally rigid amino acids like L-2-indanylglycine is a rational design strategy aimed at improving these potencies into the nanomolar range by optimizing the inhibitor's shape complementarity to the fibril surface.

Experimental Protocols

This section provides detailed methodologies for the synthesis of peptides incorporating this compound and for the evaluation of their efficacy as TTR aggregation inhibitors.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a target peptide on a solid support resin, incorporating this compound.

Materials:

-

Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid).

-

Solvents: N,N-Dimethylformamide (DMF), Isopropanol (IPA), Dichloromethane (DCM).

-

Deprotection Reagent: 20% (v/v) piperidine in DMF.

-

Amino Acids: Fmoc-protected amino acids, including this compound.

-

Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU.

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA, 82.5%), water (5%), phenol (5%), thioanisole (5%), 1,2-ethanedithiol (EDT, 2.5%).

-

Precipitation Solvent: Cold diethyl ether.

Procedure:

-

Resin Preparation: Swell the resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the Fmoc group from the resin or the previously coupled amino acid.

-

Washing: Wash the resin thoroughly with DMF (5x) and IPA (3x) to remove residual piperidine.

-

Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. For this compound, a longer activation time or the use of a stronger coupling agent like HATU may be beneficial due to its steric bulk. b. Add the activated amino acid solution to the resin. c. Agitate the reaction vessel for 2-4 hours at room temperature.

-

Post-Coupling Wash: Wash the resin with DMF (5x) to remove excess reagents.

-

Cycle Repetition: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Final Cleavage: After the final amino acid is coupled and deprotected, wash the peptide-resin with DCM and dry under vacuum. Add the cleavage cocktail (Reagent K) and agitate for 2-3 hours.

-

Peptide Precipitation: Filter the cleavage solution and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry the final product under vacuum.

-

Purification: Purify the crude peptide using reverse-phase HPLC.

Protocol 2: In Vitro TTR Aggregation Inhibition Assay

This protocol uses Thioflavin T (ThT), a dye that fluoresces upon binding to amyloid fibrils, to measure the extent of TTR aggregation in the presence and absence of an inhibitor.

Materials:

-

Recombinant wild-type TTR.

-

Phosphate buffer (e.g., 10 mM sodium phosphate, 100 mM KCl, 1 mM EDTA, pH 7.4).

-

Acetate buffer (e.g., 200 mM sodium acetate, 100 mM KCl, 1 mM EDTA, pH 4.0).

-

Thioflavin T (ThT) stock solution.

-

96-well black microplate.

-

Plate reader with fluorescence capabilities.

Procedure:

-

Preparation: Prepare a solution of TTR (e.g., 7.2 µM final concentration) in phosphate buffer. Prepare serial dilutions of the peptide inhibitor.

-

Pre-incubation: In a 96-well plate, mix the TTR solution with varying concentrations of the peptide inhibitor or a vehicle control. Incubate for 30 minutes at 37°C.

-

Aggregation Induction: Induce aggregation by adding acetate buffer to lower the pH to ~4.2-4.4.[10]

-

Incubation: Seal the plate and incubate at 37°C for 72 hours under quiescent conditions.

-

Measurement: Add ThT solution to each well (e.g., 20 µM final concentration). Measure fluorescence intensity using a plate reader (Excitation ~440 nm, Emission ~485 nm).[11]

-

Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (defined as 0% inhibition). Plot the results and determine the IC₅₀ value.

Conclusion

This compound represents a powerful tool in the arsenal of medicinal chemists engaged in drug discovery. Its ability to impart conformational rigidity makes it an ideal building block for designing peptidomimetics with enhanced stability and biological activity. The application of such constrained peptides to complex problems like TTR amyloidosis highlights a rational, structure-based approach to developing novel therapeutics. While direct evidence for L-2-indanylglycine-containing TTR inhibitors is still emerging, the principles outlined in this guide and the data from analogous systems provide a strong foundation for future research and development in this promising area.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A pair of peptides inhibits seeding of the hormone transporter transthyretin into amyloid fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evolution of cyclic peptide protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transthyretin Cardiac Amyloidosis: Pathogenesis, Treatments, and Emerging Role in Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ATTR Pathophysiology | ATTR HCP [attr-amyloidosis.com]

- 8. mdpi.com [mdpi.com]

- 9. US11028128B2 - Inhibition of the aggregation of transthyretin by specific binding of peptides to aggregation-driving segments - Google Patents [patents.google.com]

- 10. Development of a Highly Potent Transthyretin Amyloidogenesis Inhibitor: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Unlocking the Potential of Peptide Therapeutics: An In-depth Guide to Unnatural Amino Acids in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

The therapeutic application of peptides, while promising due to their high specificity and low toxicity, is often hampered by inherent pharmacological weaknesses, including poor metabolic stability and rapid in vivo clearance. A transformative strategy to overcome these limitations is the incorporation of unnatural amino acids (UAAs). By moving beyond the 20 canonical amino acids, UAAs provide a powerful toolkit for modulating the physicochemical and biological properties of peptides, thereby enhancing their stability, bioavailability, and overall therapeutic efficacy. This technical guide offers a comprehensive overview of the core principles, experimental methodologies, and impactful applications of unnatural amino acids in modern peptide drug design.

Enhancing Peptide Properties with Unnatural Amino Acids

The strategic integration of UAAs into peptide sequences can significantly improve their drug-like properties. The primary goals and benefits of this approach include:

-

Enhanced Proteolytic Stability: A major challenge for peptide therapeutics is their rapid degradation by proteases. Modifications to the peptide backbone or side chains using UAAs, such as D-amino acids or N-methylated residues, can sterically hinder protease recognition and cleavage, which significantly extends the peptide's in vivo half-life.[1][2]

-

Improved Pharmacokinetic Profile: UAAs can be used to fine-tune properties like lipophilicity and hydrogen bonding capacity.[1] These modifications can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles and can even open the door to oral bioavailability.[1][3] Additionally, modifications can enhance binding to serum proteins like albumin, which reduces renal clearance and prolongs circulation time.[2]

-

Increased Receptor Affinity and Selectivity: The unique side-chain functionalities of UAAs can forge new interactions with biological targets, leading to greater binding affinity and improved selectivity.[2]

-

Conformational Control: The incorporation of specific UAAs, particularly through methods like peptide stapling or macrocyclization, can induce or stabilize desired secondary structures, such as α-helices or β-turns.[2][3] These defined conformations are often essential for potent biological activity.

Quantitative Impact of UAA Incorporation on Peptide Performance

The following tables summarize quantitative data from various studies, illustrating the significant improvements in peptide stability and binding affinity achieved through the incorporation of unnatural amino acids.

Table 1: Enhancement of Peptide Stability with UAAs

| Peptide/Analog | Modification | Assay Condition | Half-Life (t½) | Fold Improvement | Analytical Method |

| Peptide 2 | Native (Tam-labeled) | Human Blood Plasma | 3.2 h | - | RP-HPLC |

| Peptide 2 Analog | UAA Incorporation | HEK-293 Supernatant | 23.3 h | ~7.3x | RP-HPLC |

| A20FMDV2 | Native | Rat Serum | ~0% remaining after 24h | - | RP-HPLC |

| A20FMDV2 | PEGylated | Rat Serum | >30% remaining after 48h | N/A | RP-HPLC |

| β-heptapeptide | β-amino acids | Rat Blood | 3 - 10 h | Significantly higher than α-peptides | Not Specified |

| Enfuvirtide | Native | Chymotrypsin Digestion | 2 - 16 min | - | LC-MS |

| Enfuvirtide Analog | Double-Stapled | Chymotrypsin Digestion | 335 min | >20x | LC-MS |

Data compiled from references[4][5][6][7].

Table 2: Enhancement of Binding Affinity with UAAs

| Peptide/System | Modification | Measurement | Affinity (Kd / IC₅₀) | Fold Improvement |

| Meditope Peptide | Phe3 -> Ala | Surface Plasmon Resonance | Significantly Reduced | - |

| Meditope Peptide | Leu5 -> Ala | Surface Plasmon Resonance | Significantly Reduced | - |

| 14-3-3 Inhibitor 2 | Native Macrocycle | Fluorescence Polarization | 103 ± 9 nM | - |

| 14-3-3 Inhibitor 22 | Two UAA substitutions | Fluorescence Polarization | 38 ± 3 nM | ~2.7x |

| BnA Antibody Loop | Native Loop | Not Specified | >1 µM | - |

| BnA Antibody Loop | Stabilized with nCAAs | Not Specified | 17 nM | >58x |

Data compiled from references[8][9][10].

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of UAA-containing peptides and the subsequent evaluation of their stability.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a UAA-Containing Peptide

This protocol details the manual synthesis of a peptide containing an unnatural amino acid using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[1][11][12]

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (natural and unnatural)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deprotection solution: 20% piperidine in DMF

-

Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt) or HATU/DIPEA

-

Capping solution: Acetic Anhydride/DIPEA in DMF

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer

Procedure:

-

Resin Swelling: Place the Rink Amide resin in a reaction vessel and swell in DMF for at least 30 minutes. Drain the DMF.[11]

-

First Amino Acid Coupling:

-

In a separate vial, activate the first Fmoc-protected amino acid (3 eq.) using DIC (3 eq.) and HOBt (3 eq.) in DMF.

-